molecular formula C8H4ClF3O4S B2363613 2-Chloro-4-formylphenyl trifluoromethanesulfonate CAS No. 188112-72-3

2-Chloro-4-formylphenyl trifluoromethanesulfonate

Cat. No.: B2363613
CAS No.: 188112-72-3
M. Wt: 288.62
InChI Key: HHKQCFPEKNHWQN-UHFFFAOYSA-N
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Description

2-Chloro-4-formylphenyl trifluoromethanesulfonate (CAS 188112-72-3) is a high-value bifunctional building block designed for advanced synthetic chemistry applications, particularly in pharmaceutical and materials science research. Its molecular formula is C8H4ClF3O4S, and it has a molecular weight of 288.63 g/mol. This compound is characterized by two highly reactive and orthogonal functional groups: an aryl triflate and an aldehyde. The triflate group is an excellent leaving group, making the compound a superior electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl structures. Its primary research value lies in its role as a key intermediate in the synthesis of complex molecules. For instance, it is utilized in the construction of highly twisted adamantyl arotinoids, which are retinoid-related molecules investigated for their potent antiproliferative and pro-apoptotic effects in cancer cell lines. Furthermore, its reactivity can be precisely controlled through ligand design in catalysis. Recent studies demonstrate that using specific N-heterocyclic carbene (NHC) ligands like SIMes or SIPr during palladium-catalyzed coupling allows for exceptional chemoselectivity, enabling researchers to selectively functionalize either the triflate group in the presence of the chloride, or vice-versa. The aldehyde group offers a second site for further chemical modification, including condensation or reduction, providing researchers with a versatile handle for molecular diversification. This solid should be stored refrigerated (2-8 °C) in an inert atmosphere and protected from light to ensure stability. This product is intended for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

(2-chloro-4-formylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O4S/c9-6-3-5(4-13)1-2-7(6)16-17(14,15)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKQCFPEKNHWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Triflation Procedure

The most widely documented method involves the triflation of 2-chloro-4-formylphenol using trifluoromethanesulfonic anhydride (Tf2O) under anhydrous conditions. The reaction proceeds via nucleophilic substitution at the phenolic oxygen, facilitated by pyridine as a base.

Reaction Scheme:
$$
\text{2-Chloro-4-formylphenol} + \text{Tf}2\text{O} \xrightarrow{\text{Pyridine, CH}2\text{Cl}_2} \text{2-Chloro-4-formylphenyl trifluoromethanesulfonate} + \text{HCl}
$$

Procedure:

  • Reagent Setup : A solution of 2-chloro-4-formylphenol (1.0 equiv) in anhydrous dichloromethane (~0.3 M) is prepared under nitrogen.
  • Base Addition : Pyridine (3.0 equiv) is added, and the mixture is cooled to 0°C.
  • Triflation : Trifluoromethanesulfonic anhydride (1.1 equiv) is added dropwise over 30 minutes.
  • Reaction Progress : The solution is warmed to room temperature and stirred for 18 hours.
  • Workup : The reaction is quenched with water, and the organic layer is extracted with ethyl acetate. Sequential washes with 10% HCl, 5% NaHCO3, brine, and water ensure purity.
  • Purification : Column chromatography yields the product in 98% purity.

Table 1: Reaction Parameters and Yield

Parameter Value
Solvent Dichloromethane
Temperature 0°C → 20°C
Reaction Time 18.5 hours
Equivalents of Tf2O 1.1
Yield 98%

Alternative Approaches

While the above method is standard, variations in solvent and base have been explored. For example, De Fusco et al. demonstrated that replacing pyridine with DMAP (4-dimethylaminopyridine) in tetrahydrofuran (THF) slightly accelerates the reaction but reduces yield to 85%.

Mechanistic Insights

The triflation mechanism involves:

  • Activation of Tf2O : Pyridine deprotonates the phenol, generating a phenoxide intermediate.
  • Electrophilic Attack : Tf2O reacts with the phenoxide to form the triflate ester.
  • Byproduct Formation : HCl is neutralized by pyridine, preventing side reactions.

Key Optimization Factors:

  • Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of Tf2O.
  • Temperature Control : Slow addition at 0°C minimizes exothermic side reactions.

Characterization Data

Molecular Formula : C8H4ClF3O4S
Molecular Weight : 288.63 g/mol.

Spectroscopic Data :

  • 1H NMR (CDCl3): δ 10.10 (s, 1H, CHO), 8.20 (d, J = 8.5 Hz, 1H), 7.95 (dd, J = 8.5, 2.3 Hz, 1H), 7.75 (d, J = 2.3 Hz, 1H).
  • 19F NMR : δ -72.5 (CF3).

Applications in Organic Synthesis

This compound serves as a versatile electrophile in cross-coupling reactions. For instance, Pd/NHC-catalyzed Suzuki-Miyaura couplings selectively functionalize the chloride or triflate group, depending on ligand choice.

Chemical Reactions Analysis

2-Chloro-4-formylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

1.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-chloro-4-formylphenyl trifluoromethanesulfonate is its role as an electrophile in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The compound can react with boronic acids to yield biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Case Study:
A study demonstrated that using this compound in conjunction with various N-heterocyclic carbene ligands provided selective outcomes in the Suzuki coupling process, showcasing its effectiveness in producing desired products under mild conditions .

1.2. Synthesis of Fluorinated Compounds

The trifluoromethanesulfonate group enhances the reactivity of the compound, making it suitable for fluorination reactions. The introduction of fluorine into organic molecules often alters their biological activity, making this compound valuable for developing new pharmaceuticals.

Data Table: Fluorination Reagents and Their Applications

Reagent Application Remarks
This compoundSynthesis of fluorinated biarylsEnhances reactivity
Triflic anhydrideGeneral fluorinationCommonly used
Fluorinated building blocksDrug developmentAlters pharmacokinetics

Biological Applications

2.1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure allows it to interact with biological targets effectively, leading to cell growth inhibition.

Case Study:
In vitro studies revealed that compounds derived from this compound induced apoptosis in breast cancer cells, with IC50 values indicating potent activity . The mechanism involves activation of caspases, which are critical for programmed cell death.

Material Science Applications

3.1. Development of Functional Materials

The compound has potential applications in the development of advanced materials due to its unique chemical properties. It can be utilized to create functional polymers and coatings that require specific chemical functionalities.

Data Table: Functional Materials Derived from this compound

Material Type Application Properties Enhanced
Functional PolymersCoatings for electronicsImproved durability
Biocompatible MaterialsMedical devicesEnhanced compatibility

Mechanism of Action

The mechanism of action of 2-Chloro-4-formylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Cross-Coupling Reactions

2-Chloro-4-formylphenyl trifluoromethanesulfonate exhibits distinct reactivity compared to other aryl triflates due to its electron-withdrawing substituents (chloro and formyl groups). For example:

  • 4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulfonate (used in synthesizing compound 26a) features a trifluoromethyl group instead of a formyl group. This substitution enhances electrophilicity at the aryl ring, leading to faster oxidative addition in palladium-catalyzed cross-coupling. Compound 26a is synthesized in 91% yield under similar conditions, suggesting that the trifluoromethyl group may improve reaction efficiency compared to the formyl substituent .
  • 2-Chloro-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (27b), derived from the target compound, demonstrates the utility of the formyl group as a directing moiety for further functionalization. In contrast, non-formyl-containing triflates like 26b (4-chloro-4'-methoxy-3-(trifluoromethyl)-1,1'-biphenyl) lack this versatility .
Table 1: Comparison of Cross-Coupling Performance
Compound Key Substituent Yield Application Reference
2-Chloro-4-formylphenyl triflate Cl, CHO 38% Biphenyl aldehyde synthesis
4-Chloro-3-(trifluoromethyl)phenyl triflate Cl, CF₃ 91% Methoxybiphenyl synthesis
4-Chloro-4'-methoxy-3-(trifluoromethyl)biphenyl (26b) Cl, CF₃, OMe 61% Non-directing intermediate

Chemoselectivity in Alkylation Reactions

Trifluoromethanesulfonate esters are often used as alkylating agents. However, the target compound’s formyl group differentiates its behavior:

  • Methyl/ethyl trifluoromethanesulfonate () preferentially alkylate oxygen over sulfur in a 5:1 ratio under microwave conditions.
  • SUPPY derivatives (e.g., compounds 5–7) undergo S-alkylation with triflates in the presence of sodium iodide, a condition unnecessary for the target compound’s cross-coupling applications .

Physicochemical and Commercial Properties

  • Purity and Availability : The target compound is available at 95% purity, comparable to analogs like N-(4-Chloro-2-formylphenyl)-2,2-dimethylpropionamide (95% purity) but lower than 2-chloro-3-formyl-6-picoline (98%) .
  • Thermal Stability : Its predicted boiling point (339°C) is higher than aliphatic triflates (e.g., methyl triflate, BP: 100–110°C), reflecting aromatic stabilization .
Table 2: Physicochemical Comparison
Compound Purity Boiling Point (°C) Molecular Weight (g/mol)
2-Chloro-4-formylphenyl triflate 95% 339.0±42.0 288.63
2-Chloro-3-formyl-6-picoline 98% Not reported 169.61
Methyl trifluoromethanesulfonate >99% 100–110 164.11

Key Research Findings

  • Synthetic Efficiency : The moderate yield (38%) of 2-chloro-4-formylphenyl triflate contrasts with higher yields for trifluoromethyl-substituted analogs, suggesting that electron-withdrawing groups like CF₃ may enhance reaction kinetics .
  • Functional Group Utility : The formyl group enables post-functionalization (e.g., oxidation or condensation), a feature absent in chloro- or methoxy-substituted triflates .
  • Stability : Aromatic triflates like the target compound exhibit greater thermal stability than aliphatic variants, making them suitable for high-temperature reactions .

Biological Activity

2-Chloro-4-formylphenyl trifluoromethanesulfonate (CAS No. 188112-72-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group and a trifluoromethanesulfonate moiety, which contribute to its reactivity and biological properties. The compound is primarily studied for its interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis. Research indicates that this compound may act as an inhibitor of specific kinases, which are crucial in cancer cell survival and proliferation.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on protein kinases, particularly CK2 (casein kinase 2), which is implicated in various cancers due to its role in promoting cell survival and proliferation. The inhibition of CK2 can lead to apoptosis in cancer cells, making this compound a potential candidate for anticancer therapies .

Biological Activity in Cancer Research

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. The compound has been shown to induce apoptosis through multiple pathways, including the activation of caspases and modulation of stress kinase pathways such as JNK and p38 MAPK .

Case Studies

  • Antiproliferative Effects : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (e.g., MDA-MB231) and lung cancer cell lines (e.g., A549). The compound's mechanism involves inducing cell cycle arrest and apoptosis, characterized by increased DEVDase activity, indicative of caspase activation .
  • Immunomodulatory Effects : The compound has also been investigated for its role as an immunomodulator. It has shown potential in treating autoimmune diseases by modulating the S1P receptor activity, which is associated with various inflammatory conditions .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect Cell Line/Model Reference
AntiproliferativeInduces apoptosisMDA-MB231
AntiproliferativeInhibits growthA549
ImmunomodulatoryModulates S1P receptorVarious autoimmune models
Kinase InhibitionInhibits CK2Various cancer models

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